
3-Chloro-4-(cyanomethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(cyanomethyl)benzonitrile is a chemical compound with the CAS Number: 1261672-27-8. It has a molecular weight of 176.6 and its IUPAC name is this compound . It is a solid substance and is an important compound in scientific research and industry.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H5ClN2 . The InChI code for this compound is 1S/C9H5ClN2/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5H,3H2 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Transformations
The utility of 3-Chloro-4-(cyanomethyl)benzonitrile in organic synthesis is highlighted through its involvement in 1,3-dipolar cycloaddition reactions. This compound participates in the formation of isoxazolinespirodihydrofuranones, showcasing its reactivity towards creating complex molecular structures with potential applications in material science and pharmaceuticals (Štverková et al., 1993). Moreover, advancements in C–CN bond formation via C–H bond activation emphasize the significance of the cyano group in synthesizing a variety of functional groups, underscoring the versatility of compounds like this compound in organic chemistry (Ping et al., 2016).
Surface Chemistry and Material Science
This compound has found applications in surface chemistry, specifically in the modification of silicon surfaces. The compound, through photoinduced reactions, enables the construction of a second covalently bonded organic layer on the Si(111)-7 × 7 surface, demonstrating its potential in the development of advanced materials and nanotechnology applications (Cai et al., 2007).
Biocatalysis and Environmental Biotechnology
The biotransformation potential of this compound is explored through its regioselective conversion by soil bacteria, such as Rhodococcus rhodochrous. This process results in the formation of various biologically relevant compounds, indicating the role of such chemical entities in biocatalysis and potential environmental biotechnology applications to remediate nitrile pollutants (Dadd et al., 2001).
Catalysis and Synthetic Methodologies
The compound's significance extends to catalysis, where it contributes to novel routes in synthesizing phthalonitrile and phthalocyanine derivatives. These findings are crucial for developing new catalytic methods and materials, particularly in dyes and pigments (Dinçer et al., 2004).
N-Heterocyclic Carbene-Catalyzed Reactions
This compound plays a role in the NHC-catalyzed [4 + 2]-benzannulation protocols, assembling the benzonitrile framework. This application underlines its utility in synthesizing compounds that are pivotal in pharmaceuticals and agrochemicals, highlighting the broader implications of its chemical reactivity (Jia & Wang, 2016).
Safety and Hazards
The safety information for 3-Chloro-4-(cyanomethyl)benzonitrile includes a GHS07 pictogram and a signal word “Warning”. The hazard statements include H302 and the precautionary statements include P280-P305+P351+P338 .
Relevant Papers this compound has been cited in reputable papers such as Nature 610.7931 (2022): 366-372, Nature 618, 1017–1023 (2023), Cell 183.7 (2020): 1867-1883, Cell Research 31, 1291–1307 (2021), and others .
Eigenschaften
IUPAC Name |
3-chloro-4-(cyanomethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUHPMARIFIJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propan-2-ylpyrimidine](/img/structure/B2830916.png)
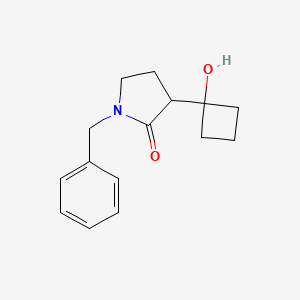
![3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2830919.png)
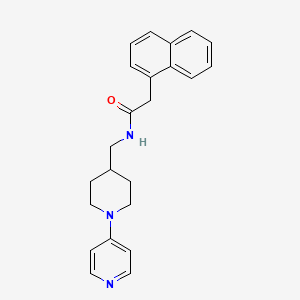
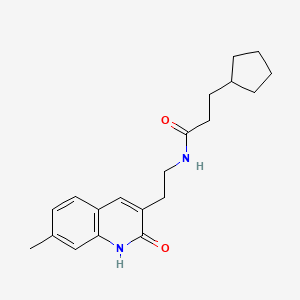

![(10Z)-10-[(4-chlorophenyl)methylidene]-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2830924.png)
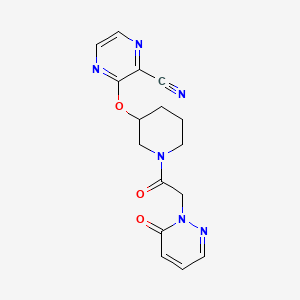
![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2830931.png)

![N-(4-methylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2830935.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2830937.png)
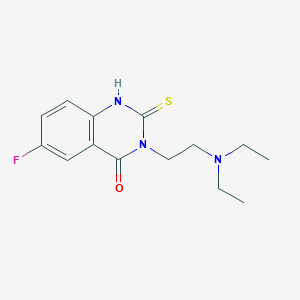
![2-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2830939.png)